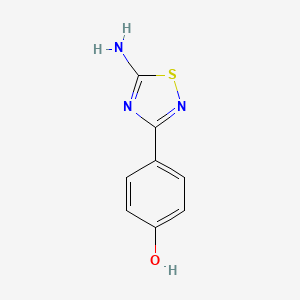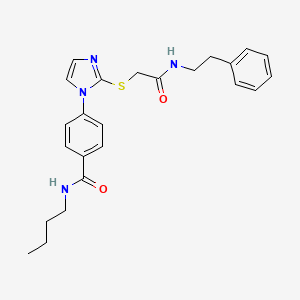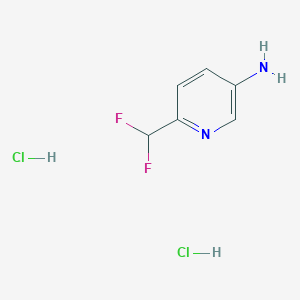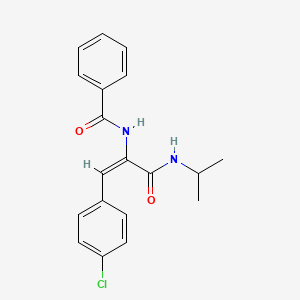
4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” is a compound that has been studied for its potential biological activities . It is a derivative of 1,2,4-thiadiazole, a heterocyclic compound that contains nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid from cyanoacetamide via oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization .Molecular Structure Analysis
The molecular structure of “4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” can be inferred from its IUPAC name and similar compounds. It contains a phenol group attached to a 1,2,4-thiadiazole ring, which in turn is substituted with an amino group .科学的研究の応用
Urease Inhibition
Urease is a nickel-containing enzyme that plays a crucial role in the conversion of urea to ammonia and carbon dioxide. Inhibition of urease is essential for treating infections caused by Helicobacter pylori, a bacterium colonized in the human stomach. Here’s how 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is relevant:
- Design and Synthesis : Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were designed and synthesized. These compounds were efficiently prepared in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
- Urease Inhibitory Activity : The synthesized compounds were evaluated in vitro for their urease inhibitory activities. Compound 7j exhibited significant inhibitory activity with an IC50 value of 2.85 µM, making it a promising candidate for further evaluation .
Plant Protection Products
Amino-1,2,4-triazoles, including 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, have been widely used in the production of plant protection products. These compounds contribute to the mass production of insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors for nitrogen fertilizers .
Cytotoxic Effects
In the context of cancer research, 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol derivatives were evaluated for their cytotoxic effects. The MTT assay demonstrated their impact on leukemia cell lines (K562, Jurkat, and MT-2) and the HeLa human cervical carcinoma cell line .
Structure-Activity Relationship
The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences their cytotoxic activity. Understanding this structure-activity relationship is crucial for drug development .
作用機序
Target of Action
The primary target of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Pharmacokinetics
The compound’s synthesis from cyanoacetamide via oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization suggests that it might have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can potentially disrupt the survival of H. pylori, making it an effective treatment for infections caused by this bacterium .
Action Environment
特性
IUPAC Name |
4-(5-amino-1,2,4-thiadiazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-10-7(11-13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUNJJRELFGEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436769.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2436770.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2436777.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2436778.png)
![2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2436779.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2436784.png)

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2436788.png)

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2436791.png)